6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) is a synthetic retinoid, specifically a potent and selective agonist of the retinoid X receptor (RXR). [, , ] It is a derivative of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethenyl]benzoic acid (LGD1069). [] LG100268 has been utilized as a valuable tool in scientific research to investigate RXR-dependent biological pathways. [, ]
Compound Description: LGD1069 is a retinoid X receptor (RXR) selective compound currently in phase I/IIA clinical trials for cancer and dermatological indications [, ].
Relevance: LGD1069 serves as the foundational structure for developing increasingly potent and selective RXR agonists, including the target compound 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) [, ]. Both compounds share the core 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety. The modifications explored in the development of LG100268 from LGD1069 focused on enhancing potency and selectivity for RXR.
Compound Description: TTNPB is a potent agonist of retinoic acid receptors (RARs) [, ].
Relevance: TTNPB serves as a comparative compound to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid in studying the regulation of CYP4F11 gene expression. The distinct effects of these compounds on CYP4F11 transcription highlight the different roles of RAR and RXR activation in this biological process []. TTNPB shares a similar tetrahydronaphthalene core with the target compound but lacks the pentamethyl substitution and the cyclopropyl-nicotinic acid moiety.
Compound Description: NEt-TMN is a potent and selective retinoid X receptor (RXR) agonist [].
Relevance: This compound serves as a lead structure for developing novel RXR agonists with improved selectivity and potency compared to bexarotene []. Structural modifications of NEt-TMN, like those leading to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, aim to enhance the therapeutic potential of these compounds while minimizing side effects []. Both compounds share the tetrahydronaphthalene core and the nicotinic acid moiety, though the substitution patterns differ.
Compound Description: Bexarotene is an FDA-approved RXR agonist used for treating cutaneous T-cell lymphoma (CTCL) [, , ].
Relevance: Bexarotene serves as a reference compound when evaluating the potency and selectivity of novel RXR agonists, including 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid [, , ]. Both compounds share the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene moiety, but differ in their linking groups and terminal aromatic rings. Research aims to develop RXR agonists with improved selectivity profiles to reduce the side effects associated with bexarotene while maintaining or enhancing therapeutic efficacy.
Compound Description: CBt-PMN is a partial RXR agonist considered a potential treatment for central nervous system diseases like Alzheimer's and Parkinson's disease [, ].
Relevance: Both CBt-PMN and 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid are derived from the same core scaffold, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, and designed to target RXR [, ]. While the target compound is a potent and selective agonist, CBt-PMN exhibits partial agonism. This distinction in their activity profiles is attributed to the difference in their structures, particularly the presence of the benzotriazole ring system in CBt-PMN, influencing its binding mode and subsequent activation of RXR.
Compound Description: NEt-4IB is another compound investigated for its potential as a selective RXR agonist [].
Relevance: NEt-4IB shares structural similarities with 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, particularly the presence of the nicotinic acid moiety []. Both are explored as potential leads for developing novel RXR-selective agonists. Despite these similarities, NEt-4IB does not contain the tetrahydronaphthalene system found in the target compound and bexarotene.
Compound Description: CD3254 is an RXR agonist that has been structurally modified to develop novel analogs with improved selectivity and potency [].
Relevance: Similar to 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, CD3254 is investigated for its RXR-selective agonism and potential as a treatment for CTCL []. Both compounds share a structurally similar tetrahydronaphthalene core with pentamethyl substitutions, indicating their shared lineage in retinoid-based drug design. The variations in their structures, particularly in the linker and terminal groups, reflect the ongoing efforts to fine-tune the pharmacological properties of these compounds for improved efficacy and safety profiles.
Source and Classification
LG 100268 was developed as part of a series of rexinoids aimed at targeting retinoid X receptors. Its classification falls under the category of retinoid X receptor agonists, which are compounds that activate these receptors to exert biological effects related to cell growth, differentiation, and apoptosis. The compound has been evaluated in various preclinical models for its efficacy in reducing tumor burden and modifying immune responses.
Synthesis Analysis
Methods and Technical Details
The synthesis of LG 100268 has been described in several studies, where it is typically produced through multi-step organic reactions involving key intermediates that facilitate the formation of the final compound. While specific synthetic pathways may vary, they generally include:
Formation of Key Intermediates: Initial steps involve the synthesis of precursor molecules that undergo transformations such as cyclization and functional group modifications.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure a purity level exceeding 95%.
Characterization: Structural characterization is performed using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and identity of LG 100268.
Molecular Structure Analysis
Structure and Data
The molecular structure of LG 100268 can be described by its chemical formula C21H22O3. The structure features a complex arrangement that includes:
A retinoid backbone with specific functional groups that confer its receptor-selective properties.
The presence of hydroxyl groups which are crucial for receptor binding and biological activity.
Data regarding its molecular weight is approximately 334.4 g/mol. Crystallographic studies may provide further insights into its three-dimensional conformation, which is essential for understanding its interaction with retinoid X receptors.
Chemical Reactions Analysis
Reactions and Technical Details
LG 100268 participates in several chemical reactions primarily related to its interactions with biological systems:
Binding Reactions: It binds selectively to retinoid X receptors, leading to the activation or repression of target genes involved in cell proliferation and apoptosis.
Metabolic Reactions: In vivo studies indicate that LG 100268 undergoes metabolic transformations, which can influence its pharmacokinetics and bioavailability.
Inhibition Reactions: The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-1 beta in various cellular models, indicating its potential role in modulating inflammatory responses.
Mechanism of Action
Process and Data
The mechanism of action for LG 100268 primarily involves:
Activation of Retinoid X Receptors: Upon binding to these receptors, LG 100268 forms heterodimers with other nuclear receptors, leading to transcriptional regulation of genes associated with cell growth, differentiation, and apoptosis.
Modulation of Immune Responses: Studies have shown that LG 100268 can enhance the expression of programmed death-ligand 1 (PD-L1) on macrophages while decreasing myeloid-derived suppressor cells' infiltration into tumors. This modulation can improve responses to immune checkpoint inhibitors in cancer therapy.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: LG 100268 is typically presented as a solid crystalline substance.
Solubility: It exhibits solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
Chemical Properties
Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
Reactivity: Its reactivity profile indicates it can participate in hydrogen bonding due to hydroxyl functional groups, influencing its biological interactions.
Relevant data from studies indicate that LG 100268 maintains stability over extended periods when stored correctly, allowing for consistent experimental results.
Applications
Scientific Uses
LG 100268 has been investigated for various scientific applications:
Cancer Prevention: Preclinical studies have demonstrated its efficacy in reducing tumor incidence and size in models of lung cancer by up to 87%.
Immune Modulation: Its ability to alter immune cell dynamics shows promise for enhancing the efficacy of immunotherapies in breast cancer models.
Inflammation Control: Due to its anti-inflammatory properties, LG 100268 may have therapeutic potential in conditions characterized by chronic inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999) Dodecanoic acid is a straight-chain, twelve-carbon medium-chain saturated fatty acid with strong bactericidal properties; the main fatty acid in coconut oil and palm kernel oil. It has a role as a plant metabolite, an antibacterial agent and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a dodecanoate. It derives from a hydride of a dodecane. Lauric acid is an inexpensive, non-toxic and safe to handle compound often used in laboratory investigations of melting-point depression. Lauric acid is a solid at room temperature but melts easily in boiling water, so liquid lauric acid can be treated with various solutes and used to determine their molecular masses. Dodecanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Lauric Acid is a natural product found in Ipomoea leptophylla, Arisaema tortuosum, and other organisms with data available. Lauric Acid is a saturated medium-chain fatty acid with a 12-carbon backbone. Lauric acid is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil. Lauric acid, or dodecanoic acid is the main fatty acid in coconut oil and in palm kernel oil, and is believed to have antimicrobial properties. It is a white, powdery solid with a faint odor of bay oil. Lauric acid, although slightly irritating to mucous membranes, has a very low toxicity and so is used in many soaps and shampoos. lauric acid is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Arctium lappa Root (part of); Saw Palmetto (part of); Iris versicolor root (part of).
Laurocapram is a member of caprolactams. Laurocapram is a percutaneous enhancer. Upon application to the skin, laurocapram interacts with lipids in the stratum corneum and may enhance the ability of the skin to absorb a hydrophilic chemical.
Laurotetanine is an isoquinoline alkaloid. 4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)- is a natural product found in Laurelia sempervirens, Neolitsea aciculata, and other organisms with data available. See also: Peumus boldus leaf (part of).
Lauroyl alanine is a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems.
Levomilnacipran is a member of acetamides. Levomilnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), although it is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. Levomilnacipran is the more active 1S,2R-enantiomer in the racemate [milnacipran]. Once administered, interconversion between levomilnacipran and its stereoisomer does not occur in humans. First approved by the FDA on July 25, 2013, levomilnacipran is used to treat major depressive disorder in adults. While levomilnacipran was previously investigated and proposed as a potential treatment for stroke in Europe, the EMA decided against this use. Levomilnacipran is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of levomilnacipran is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor. The (1S,2R)-isomer of milnacipran that is used for the treatment of MAJOR DEPRESSIVE DISORDER. See also: Levomilnacipran Hydrochloride (active moiety of).